molecular formula C16H12F2OS B13088748 2-[3-(2,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde

2-[3-(2,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13088748
M. Wt: 290.3 g/mol
InChI Key: QWYWZMIRRLFJMO-UHFFFAOYSA-N
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Description

2-[3-(2,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a difluorophenyl oxopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 2,4-difluorobenzaldehyde with a thiol compound under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of the thiol to the aldehyde group, followed by oxidation to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(2,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[3-(2,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its combination of a thiobenzaldehyde group with a difluorophenyl oxopropyl moiety. This structure imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C16H12F2OS

Molecular Weight

290.3 g/mol

IUPAC Name

2-[3-(2,4-difluorophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H12F2OS/c17-13-6-7-14(15(18)9-13)16(19)8-5-11-3-1-2-4-12(11)10-20/h1-4,6-7,9-10H,5,8H2

InChI Key

QWYWZMIRRLFJMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)C2=C(C=C(C=C2)F)F)C=S

Origin of Product

United States

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